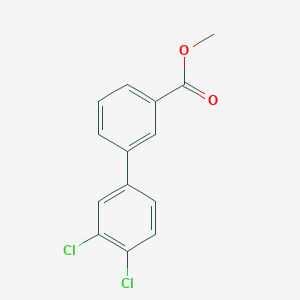
Methyl 3-(3,4-dichlorophenyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,4-dichlorophenyl)benzoate is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-dichlorophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dichlorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 3,4-dichlorophenylboronic acid is coupled with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability of the process.
化学反应分析
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-dichlorophenyl)benzoic acid.
Reduction: 3-(3,4-dichlorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3,4-dichlorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of methyl 3-(3,4-dichlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
Methyl 3-(4-chlorophenyl)benzoate: Similar structure but with only one chlorine atom.
Methyl 3-(3,4-dimethylphenyl)benzoate: Similar structure but with methyl groups instead of chlorine atoms.
Methyl 3-(3,4-difluorophenyl)benzoate: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
Methyl 3-(3,4-dichlorophenyl)benzoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets in biological systems. Additionally, the presence of chlorine atoms can affect the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFISDSNEVSCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
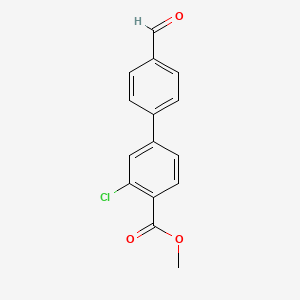
![Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate](/img/structure/B7962500.png)
![Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate](/img/structure/B7962511.png)
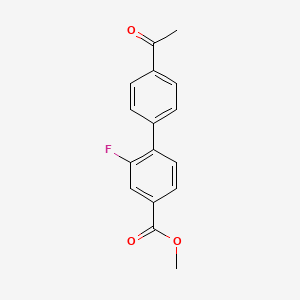
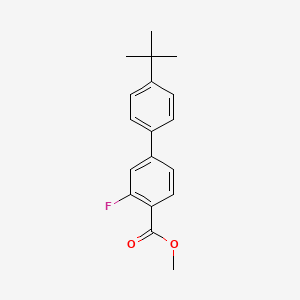
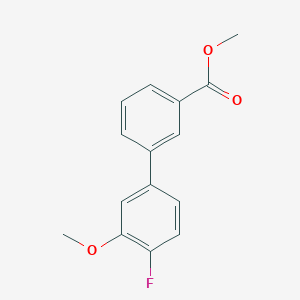
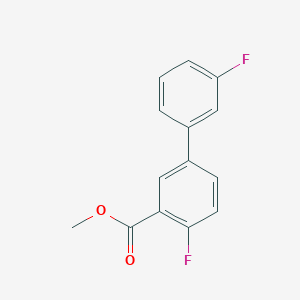
![Methyl 3-[2-(trifluoromethyl)phenyl]benzoate](/img/structure/B7962538.png)
![Methyl 4-[4-(benzyloxy)phenyl]-3-fluorobenzoate](/img/structure/B7962540.png)
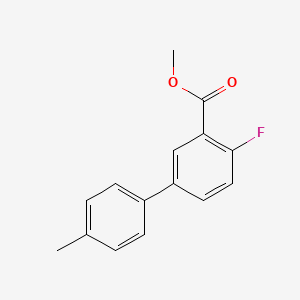
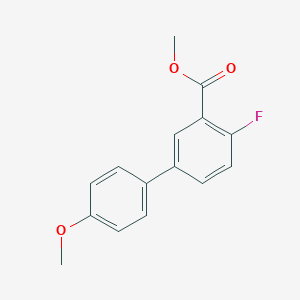
![Methyl 2-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962553.png)
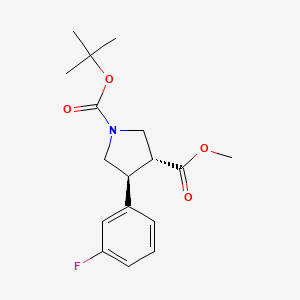
![Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate](/img/structure/B7962570.png)
